molecular formula C10H7F4N3O3 B12953406 2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate

2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate

Cat. No.: B12953406
M. Wt: 293.17 g/mol
InChI Key: ALWRNNSGVBULQG-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and fluorination steps . The reaction conditions often require elevated temperatures and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products Formed

Scientific Research Applications

2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

What sets 2-Amino-7-fluoro-1,5-naphthyridin-3-ol 2,2,2-trifluoroacetate apart is its unique combination of fluorine and amino groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .

Properties

Molecular Formula

C10H7F4N3O3

Molecular Weight

293.17 g/mol

IUPAC Name

2-amino-7-fluoro-1,5-naphthyridin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H6FN3O.C2HF3O2/c9-4-1-6-5(11-3-4)2-7(13)8(10)12-6;3-2(4,5)1(6)7/h1-3,13H,(H2,10,12);(H,6,7)

InChI Key

ALWRNNSGVBULQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CC(=C(N=C21)N)O)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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